molecular formula C21H40O B8778236 3-Pentadecylcyclohexanone CAS No. 1589-19-1

3-Pentadecylcyclohexanone

Cat. No.: B8778236
CAS No.: 1589-19-1
M. Wt: 308.5 g/mol
InChI Key: WHOBFGJNSZKKOY-UHFFFAOYSA-N
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Description

3-Pentadecylcyclohexanone (C₂₁H₄₀O, MW 308.55) is a cyclohexanone derivative featuring a pentadecyl (C₁₅) substituent at the 3-position of the cyclohexane ring. It is synthesized via the hydrogenation of cashew nut shell liquid (CNSL), a renewable biomass feedstock containing cardanol, cardol, and 2-methylcardol. The process involves Pd/C-catalyzed hydrogenation at 80°C under 20–30 bar pressure, yielding 67% of the target compound . This intermediate is pivotal in producing surfactants, polymers (e.g., alkylated adipic acid, caprolactam), and bio-based materials due to its long hydrophobic alkyl chain and sustainable origin .

Properties

CAS No.

1589-19-1

Molecular Formula

C21H40O

Molecular Weight

308.5 g/mol

IUPAC Name

3-pentadecylcyclohexan-1-one

InChI

InChI=1S/C21H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h20H,2-19H2,1H3

InChI Key

WHOBFGJNSZKKOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1CCCC(=O)C1

Origin of Product

United States

Comparison with Similar Compounds

4-Heptylcyclohexanone (C₁₃H₂₄O, MW 196.33)

Structural Features: A cyclohexanone derivative with a shorter heptyl (C₇) chain at the 4-position. Synthesis: Limited synthesis details are available, but safety protocols emphasize handling volatile organic compounds . Properties and Applications:

  • Physical Properties: Lower molecular weight (196.33) and shorter alkyl chain result in higher volatility compared to 3-pentadecylcyclohexanone.
  • Safety : Classified with stringent safety measures (e.g., eye/skin irritation risks, use of PPE) .

Key Differences :

  • The shorter C₇ chain reduces hydrophobicity, limiting surfactant utility compared to the C₁₅ chain in this compound.
  • Lacks the renewable feedstock advantage of CNSL-derived compounds.

3:5-Diphenylcyclohexenone (C₁₈H₁₈O, MW 250.34)

Structural Features: A cyclohexenone derivative with phenyl groups at the 3- and 5-positions, introducing aromaticity and rigidity. Synthesis: Prepared via dehydrogenation of 3:5-diphenylcyclohexanone at 300°C using platinized charcoal, yielding diphenylphenol (m.p. 85–92°C) . Reactivity and Applications:

  • Hydrogenation : Forms 1:3-dicyclohexylcyclohexane (m.p. 66°C) under high-pressure hydrogenation .
  • Reduction: Sodium-alcohol reduction yields 3:5-diphenylcyclohexanol (m.p. 127°C), which oxidizes back to the parent ketone .

Key Differences :

  • Aromatic substituents enhance thermal stability but reduce compatibility with surfactant applications requiring flexible alkyl chains.
  • Petrochemical origin contrasts with this compound’s renewable sourcing.

Ethoxylated CNSL Derivatives

Structural Features: Derivatives of this compound functionalized with ethylene oxide (e.g., triethylene glycol). Synthesis: Reductive alkylation of this compound with triethylene glycol (5 eq.) at 100°C for 14–28 h yields surfactants with 70% bio-based content . Applications:

  • Surfactants : Ethoxylation enhances water solubility, making these compounds viable for emulsifiers and detergents.
  • Limitations : Surface tension properties remain unstudied, and hexane (a CMR solvent) is used in synthesis, raising sustainability concerns .

Key Differences :

  • Functionalization expands application scope compared to unmodified this compound.
  • Ethoxylated derivatives bridge hydrophobicity and hydrophilicity, unlike non-functionalized analogs.

Comparative Data Table

Compound Molecular Formula Molecular Weight Substituents Synthesis Yield Key Applications Renewable Source
This compound C₂₁H₄₀O 308.55 C₁₅ at C3 67% Surfactants, polymers Yes
4-Heptylcyclohexanone C₁₃H₂₄O 196.33 C₇ at C4 N/A Solvent, intermediate No
3:5-Diphenylcyclohexenone C₁₈H₁₈O 250.34 Phenyl at C3, C5 N/A Chemical synthesis studies No
Ethoxylated CNSL derivative Variable Variable Ethylene oxide groups 70% bio-based Surfactants (theoretical) Partial

Research Findings and Industrial Relevance

  • Renewability Advantage: this compound’s CNSL origin offers a sustainable alternative to petrochemical-derived cyclohexanones, aligning with green chemistry trends .
  • Surfactant Potential: The C₁₅ chain provides optimal hydrophobicity for surfactant applications, though empirical data on critical micelle concentration (CMC) or surface tension reduction are lacking .
  • Safety vs. Functionality: While 4-heptylcyclohexanone’s safety protocols are well-documented, its industrial utility is less defined compared to functionalized CNSL derivatives .

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